

HPLC-MS/MS method for quantification of 15-Deoxypulic acid

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Compound of Interest

Compound Name: 15-Deoxypulic acid

Cat. No.: B15596500

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An HPLC-MS/MS method for the quantification of 15-Deoxyspergualin (15-DSP), a potent immunosuppressant, has been developed and validated for use in human plasma. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring in clinical trials and patient care. The following application note provides a detailed protocol for this sensitive and specific assay.

Introduction

15-Deoxyspergualin (Gusperimus) is an immunosuppressive agent that has been investigated for its potential in treating various autoimmune diseases and in preventing rejection following organ transplantation. Accurate and reliable quantification of 15-DSP in biological matrices is essential for understanding its pharmacokinetics and for optimizing dosing regimens. This document details a robust HPLC-MS/MS method for the determination of 15-DSP in human plasma.

Materials and Reagents

Reagent/Material	Source
15-Deoxyspergualin (Reference Standard)	Commercially available
15-Deoxyspergualin-d4 (Internal Standard)	Custom synthesis or commercially available
Acetonitrile (HPLC Grade)	Fisher Scientific or equivalent
Methanol (HPLC Grade)	Fisher Scientific or equivalent
Formic Acid (LC-MS Grade)	Sigma-Aldrich or equivalent
Water (Deionized, 18 MΩ·cm)	Milli-Q system or equivalent
Human Plasma (K2EDTA)	Biological specialty company

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of 15-DSP and the internal standard (IS) from human plasma.

- **Pre-treatment:** To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (100 ng/mL 15-Deoxyspergualin-d4 in water). Vortex for 10 seconds.
- **Protein Precipitation:** Add 400 µL of acetonitrile to the plasma sample. Vortex for 30 seconds.
- **Centrifugation:** Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- **Supernatant Transfer:** Transfer the supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
- **Injection:** Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Chromatographic Conditions:

Parameter	Condition
HPLC System	Shimadzu Nexera X2 or equivalent
Column	Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature	40°C
Injection Volume	10 µL

Mass Spectrometric Conditions:

Parameter	Condition
Mass Spectrometer	SCIEX Triple Quad 5500 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	15-DSP: 499.4 -> 143.1; IS: 503.4 -> 147.1
Collision Energy	15-DSP: 35 eV; IS: 35 eV
Declustering Potential	15-DSP: 80 V; IS: 80 V
Entrance Potential	10 V
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	30 psi
Temperature	500°C

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of 15-DSP to the internal standard against the nominal concentration of 15-DSP. The curve was linear over the concentration range of 1.0 to 1000 ng/mL.

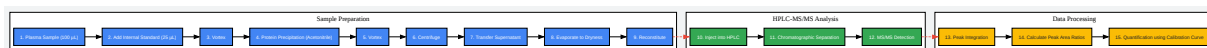
Concentration (ng/mL)	Mean Peak Area Ratio (n=3)	Accuracy (%)
1.0	0.021	102.3
5.0	0.105	98.7
25.0	0.522	101.1
100.0	2.098	99.5
500.0	10.45	100.8
1000.0	21.02	99.2

Quality Control Samples

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=5)	Accuracy (%)	Precision (%CV)
Low	3.0	2.95	98.3	4.5
Medium	150.0	152.1	101.4	3.2
High	800.0	790.4	98.8	2.8

Experimental Workflow



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Caption: Experimental workflow for 15-Deoxyspergualin quantification.

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